molecular formula C17H19N3O2 B4288211 {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile

{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile

Cat. No. B4288211
M. Wt: 297.35 g/mol
InChI Key: QXWPVMFVJXLDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile, also known as MAC, is a synthetic organic compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile is not yet fully understood. However, studies suggest that it works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a dose-dependent effect on cancer cell growth inhibition, with higher concentrations resulting in greater inhibition. {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile has also been found to have a synergistic effect when combined with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile is its low toxicity, which makes it a promising candidate for further development as a potential cancer treatment. However, one limitation is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile. One potential area of study is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Another area of research could be the development of new formulations of {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile and its potential applications in the treatment of other diseases.

Scientific Research Applications

{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile has been shown to have potential applications in the field of medicinal chemistry. Studies have demonstrated its ability to inhibit the growth of cancer cells, specifically breast cancer and prostate cancer cells. {4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-2-3-15-14(11-17(21)22-16(15)10-13)12-20-8-6-19(5-4-18)7-9-20/h2-3,10-11H,5-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWPVMFVJXLDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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